- Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid, United States, , ,

Cas no 929-17-9 (7-Aminoheptanoic acid)

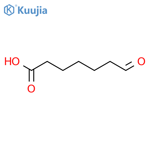

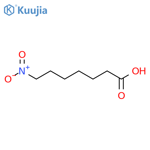

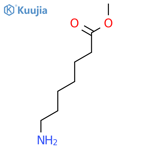

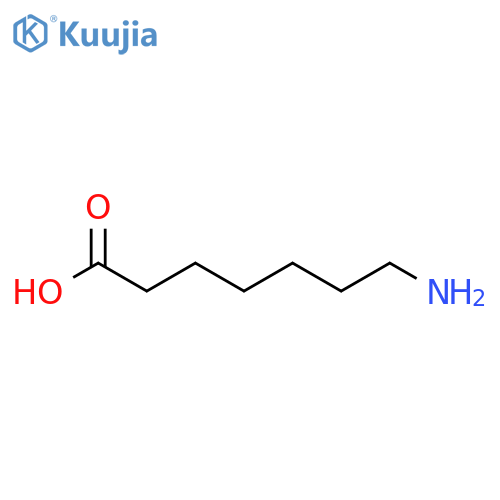

7-Aminoheptanoic acid structure

商品名:7-Aminoheptanoic acid

7-Aminoheptanoic acid 化学的及び物理的性質

名前と識別子

-

- 7-Aminoheptanoic acid

- 7-AMINOENANTHIC ACID

- 7-amino-heptanoic acid

- 7-Aminooenanthic acid

- HEPTANOIC ACID, 7-AMINO-

- omega-Aminoenantic acid

- 7-Aminohepentanoic acid

- Aminoenanthic acid

- Amino-enanthylic acid

- omega-Aminoheptanoic acid

- Kyselina 7-aminoenanthova [Czech]

- B10HJX2T48

- AEK

- 7-aminoheptanoicacid

- Kyselina 7-aminoenanthova

- 7-azanylheptanoic acid

- Zeta

- 7-Aminoheptanoic acid (ACI)

- NSC 59008

- ζ-Aminoenanthic acid

- ω-Aminoenanthic acid

- ω-Aminoheptanoic acid

- AMINOENANTIC ACID, OMEGA-

- A0311

- omega-Aminoenanthic acid

- DB-057347

- NSC-59008

- H-Ahp(7)-OH

- MFCD00008242

- Zeta-Aminoheptanoic Acid

- Z56896351

- CHEMBL1229507

- .ZETA.-AMINOENANTHIC ACID

- zeta-Aminoenanthic acid

- NS00039505

- EINECS 213-197-5

- CS-W002042

- DTXCID30161673

- 7-Aminoheptanoic acid, 98%

- 4-04-00-02791 (Beilstein Handbook Reference)

- 7-Aminoheptanoic acid, purum, >=97.0% (CHN)

- ALBB-028464

- 929-17-9

- UNII-B10HJX2T48

- NSC59008

- AKOS000119948

- CHEBI:181436

- DTXSID10239182

- EN300-17159

- BRN 0906887

- 7-AHpA

- SCHEMBL35917

- .OMEGA.-AMINOHEPTANOIC ACID

- .OMEGA.-AMINOENANTHIC ACID

- GS-4263

- Q27274237

- AC-6968

- BP-23845

-

- MDL: MFCD00008242

- インチ: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)

- InChIKey: XDOLZJYETYVRKV-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCCCCN)O

- BRN: 0906887

計算された属性

- せいみつぶんしりょう: 145.11000

- どういたいしつりょう: 145.110278721 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 6

- 複雑さ: 93.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 63.3

- 疎水性パラメータ計算基準値(XlogP): -3

- ぶんしりょう: 145.20

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.019

- ゆうかいてん: 192-195 °C (lit.)

- ふってん: 270.6°Cat760mmHg

- フラッシュポイント: 117.5°C

- 屈折率: 1.467

- PSA: 63.32000

- LogP: 1.68050

- FEMA: 2563

- ようかいせい: 未確定

7-Aminoheptanoic acid セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- セキュリティの説明: S22-S24/25

- RTECS番号:MJ1770000

- ちょぞうじょうけん:冷蔵保存

7-Aminoheptanoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

7-Aminoheptanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-25g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 25g |

¥543.00 | 2024-04-25 | |

| Enamine | EN300-17159-0.05g |

7-aminoheptanoic acid |

929-17-9 | 91% | 0.05g |

$19.0 | 2023-09-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-100g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 100g |

¥4186.0 | 2021-09-10 | |

| Apollo Scientific | OR2575-5g |

7-Aminoheptanoic acid |

929-17-9 | 98+% | 5g |

£20.00 | 2025-03-21 | |

| Apollo Scientific | OR2575-25g |

7-Aminoheptanoic acid |

929-17-9 | 98+% | 25g |

£132.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151309-100g |

7-Aminoheptanoic acid |

929-17-9 | >98.0%(T) | 100g |

¥3325.90 | 2023-09-04 | |

| Chemenu | CM219816-25g |

7-Aminoheptanoic acid |

929-17-9 | 95% | 25g |

$146 | 2023-02-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-1g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 1g |

¥66.0 | 2021-09-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834696-1g |

7-Aminoheptanoic Acid |

929-17-9 | 98% | 1g |

82.00 | 2021-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-5g |

7-Aminoheptanoic acid |

929-17-9 | 97% | 5g |

¥117.00 | 2024-04-25 |

7-Aminoheptanoic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Pyridoxal 5′-phosphate , L-Alanine Catalysts: Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide Solvents: Water ; overnight, rt

リファレンス

- Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy, Journal of Medicinal Chemistry, 2009, 52(7), 1803-1813

合成方法 3

はんのうじょうけん

リファレンス

- Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Engineered metabolic pathways and processes for producing 7-carbon monomers, World Intellectual Property Organization, , ,

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: L-Alanine

リファレンス

- Process for the enzymic production of 7-aminoheptanoic acid and its derivatives, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 3 h, 50 atm, 160 °C; cooled

1.2 Reagents: Hydrogen , Hydrogen iodide ; 3 h, 50 atm, 160 °C

1.2 Reagents: Hydrogen , Hydrogen iodide ; 3 h, 50 atm, 160 °C

リファレンス

- Methods for producing nylon 7, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol

リファレンス

- Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanones, European Journal of Organic Chemistry, 1999, (1), 87-90

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridoxal 5′-phosphate , L-Alanine Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis, World Intellectual Property Organization, , ,

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Pyridoxal 5′-phosphate , L-Alanine Catalysts: Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation, World Intellectual Property Organization, , ,

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: L-Alanine Catalysts: Pyridoxine 5′-phosphate , Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Pyruvic acid Catalysts: Pyridoxal 5′-phosphate Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Sodium ethoxide ; 0 - 5 °C; 1 h, 0 - 5 °C

1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 50 - 55 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 0.6 MPa, 40 °C

1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 50 - 55 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 0.6 MPa, 40 °C

リファレンス

- Method for preparing 7-aminoheptanoic acid, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Engineered metabolic pathways and microorganisms for producing 7-carbon chems., World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester, polymer with α-(2-m… (deprotected; reaction products Fmoc-protected alkanoic acids) Solvents: N-Methyl-2-pyrrolidone

1.2 Reagents: Piperidine Solvents: Dimethylformamide

1.2 Reagents: Piperidine Solvents: Dimethylformamide

リファレンス

- Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resins, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472

合成方法 19

はんのうじょうけん

1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C

リファレンス

- Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol, United States, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Water ; 30 min, 25 °C

リファレンス

- Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid, World Intellectual Property Organization, , ,

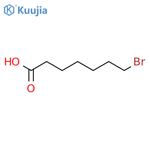

7-Aminoheptanoic acid Raw materials

- 7-oxoheptanoic acid

- Heptanoic acid, 7-nitro-

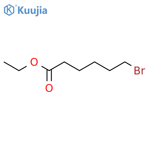

- 7-Bromoheptanoic acid

- DL-2-Aminosuberic Acid

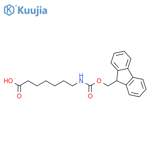

- Fmoc-7-amino-heptanoic acid

- Ethyl 6-bromohexanoate

- methyl 7-aminoheptanoate

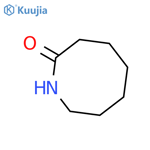

- Azocan-2-one

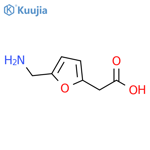

- 5-(aminomethyl)-2-Furanacetic acid

7-Aminoheptanoic acid Preparation Products

7-Aminoheptanoic acid 関連文献

-

1. Correction: Jadomycins, put a bigger ring in it: isolation of seven- to ten-membered ring analoguesStephanie M. Forget,Camilo F. Martinez-Farina,David L. Jakeman Chem. Commun. 2018 54 3544

-

Daniel Moreno,José V. Cuevas,Gabriel García-Herbosa,Tomás Torroba Chem. Commun. 2011 47 3183

-

Teresa Cecchi,Filippo Pucciarelli,Paolo Passamonti Analyst 2004 129 1037

-

Yang Li,Shujie Yang,Danlei Ma,Wei Song,Cong Gao,Liming Liu,Xiulai Chen Nat. Prod. Rep. 2021 38 1518

-

Daigo Iwahata,Manabu Tsuda,Toshiro Aigaki,Hiroshi Miyano J. Anal. At. Spectrom. 2011 26 2461

929-17-9 (7-Aminoheptanoic acid) 関連製品

- 56-12-2(γ-Aminobutyric acid)

- 13108-19-5(10-Aminodecanoic Acid)

- 1002-57-9(8-Aminooctanoic acid)

- 693-57-2(12-Aminolauric Acid)

- 32131-17-2(Nylon 6/6)

- 660-88-8(5-Aminovaleric Acid)

- 60-32-2(6-Aminocaproic acid)

- 1120-12-3(9-Aminononanoic acid)

- 2432-99-7(11-Aminoundecanoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929-17-9)7-Aminoheptanoic acid

清らかである:99%/99%

はかる:100g/500g

価格 ($):491.0/1851.0